![molecular formula C21H27NOS B4972061 N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)
N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide, also known as IBTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTM is a benzamide derivative and is commonly used as a ligand in coordination chemistry. In
作用機序
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide is not fully understood but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant activity and can scavenge free radicals.
実験室実験の利点と制限
N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in various experiments. Another advantage is that it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further investigation in cancer research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for research involving N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide. One direction is to further investigate its anticancer activity and explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as a building block in the synthesis of MOFs for various applications such as gas storage and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
合成法
N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide can be synthesized through a multistep process involving the reaction of 4-chloromethylbenzoyl chloride with 1-isopropyl-2-methylpropylamine, followed by the reaction of the resulting intermediate with phenylthiol in the presence of a base. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and coordination chemistry. In medicinal chemistry, this compound has been investigated for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In material science, this compound has been used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In coordination chemistry, this compound has been used as a ligand in the synthesis of various metal complexes.
特性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NOS/c1-15(2)20(16(3)4)22-21(23)18-12-10-17(11-13-18)14-24-19-8-6-5-7-9-19/h5-13,15-16,20H,14H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBOLMOKOLNBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971985.png)
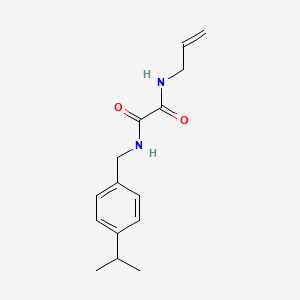
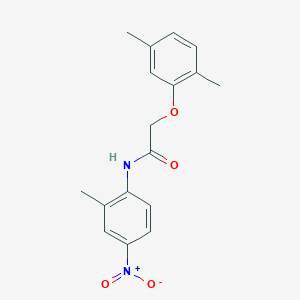
![6-(4-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972004.png)
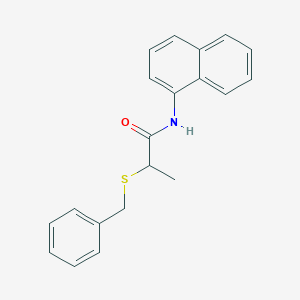
![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)
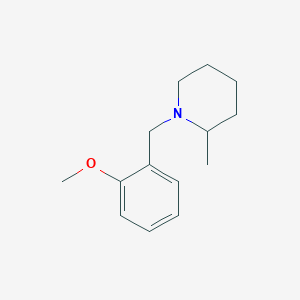
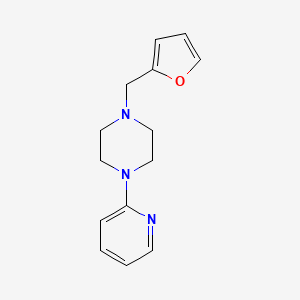
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B4972074.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)